molecular formula C11H12O4 B1612665 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde CAS No. 23145-22-4

2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde

Cat. No.: B1612665
CAS No.: 23145-22-4
M. Wt: 208.21 g/mol
InChI Key: POZGDWZGRFXBAP-UHFFFAOYSA-N
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Description

2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety linked to a 1,3-dioxolane ring through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde typically involves the condensation of benzaldehyde with 1,3-dioxolane in the presence of an acid catalyst. One common method includes the use of para-toluenesulfonic acid as a catalyst, which facilitates the formation of the acetal linkage between the benzaldehyde and the 1,3-dioxolane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde largely depends on its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the 1,3-dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in its applications .

Comparison with Similar Compounds

Uniqueness: 2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a 1,3-dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in organic synthesis and material science .

Properties

IUPAC Name

2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-7-9-3-1-2-4-10(9)15-8-11-13-5-6-14-11/h1-4,7,11H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZGDWZGRFXBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590069
Record name 2-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-22-4
Record name 2-[(1,3-Dioxolan-2-yl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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